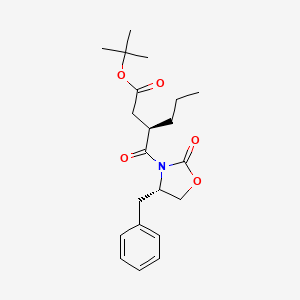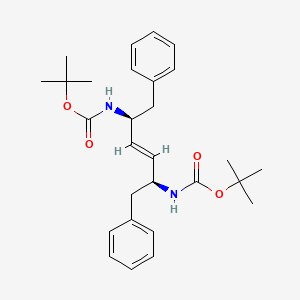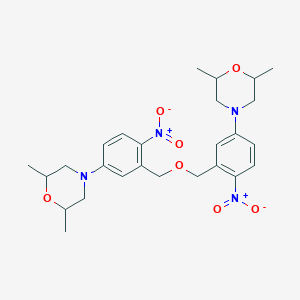![molecular formula C17H15Cl2F2N3O2 B11828747 tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828747.png)
tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indole core, followed by the introduction of the dichloro and difluoro substituents. The final step involves the attachment of the tert-butyl and methylcarbamate groups. Common reagents used in these reactions include N,N-dimethylformamide (DMF), thionyl chloride, and tert-butyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
What sets tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H15Cl2F2N3O2 |
|---|---|
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
tert-butyl N-(3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H15Cl2F2N3O2/c1-17(2,3)26-16(25)24(4)9-5-8(20)13(21)11-10-12(19)7(18)6-22-15(10)23-14(9)11/h5-6H,1-4H3,(H,22,23) |
Clave InChI |
XEMKUQIHSKULJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=NC=C(C(=C23)Cl)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828665.png)


![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)

![6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11828703.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)


![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B11828729.png)

![3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
